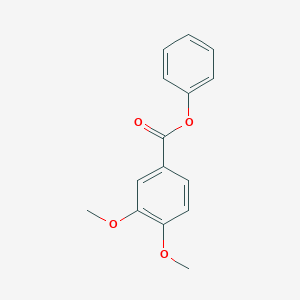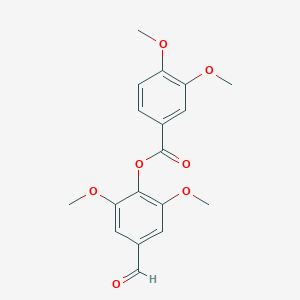
2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate, also known as E-64, is a potent inhibitor of cysteine proteases. It was first discovered in 1978 and has since been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate inhibits cysteine proteases by forming a covalent bond with the active site cysteine residue. This prevents the protease from cleaving its substrate and leads to the accumulation of unprocessed proteins. 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate is highly selective for cysteine proteases and does not inhibit other classes of proteases.
Biochemical and Physiological Effects:
2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit inflammation, and reduce neuronal damage in neurodegenerative diseases. 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate has also been shown to modulate the immune response and inhibit viral replication.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate is its high selectivity for cysteine proteases. This allows researchers to study the specific role of these proteases in biological processes without interfering with other proteases. However, 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate can also have off-target effects and inhibit other enzymes that contain a cysteine residue in their active site. Another limitation of 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate is its irreversibility, which can make it difficult to study the kinetics of protease activity.
Zukünftige Richtungen
There are several future directions for the study of 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate. One area of research is the development of more selective inhibitors of cysteine proteases. This could lead to the discovery of new therapeutic targets for diseases such as cancer and neurodegenerative diseases. Another area of research is the study of the role of cysteine proteases in the immune response and viral replication. This could lead to the development of new antiviral therapies. Finally, the use of 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate in combination with other inhibitors or chemotherapeutic agents could lead to the development of more effective cancer treatments.
Synthesemethoden
2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate can be synthesized through a multi-step process. The first step involves the reaction of 2-ethoxy-4-nitrophenyl 4-(acetylamino)benzenesulfonate with morpholine to form 2-ethoxy-4-(4-morpholinylcarbonyl)phenyl 4-(acetylamino)benzenesulfonate. This intermediate is then reacted with thiourea to form the final product, 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate has been extensively used in scientific research to study the role of cysteine proteases in various biological processes. It has been shown to inhibit the activity of cathepsin B, L, and S, which are involved in antigen processing, apoptosis, and extracellular matrix degradation. 2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate has also been used to study the role of cysteine proteases in cancer, inflammation, and neurodegenerative diseases.
Eigenschaften
Produktname |
2-Ethoxy-4-(4-morpholinylcarbothioyl)phenyl 4-(acetylamino)benzenesulfonate |
|---|---|
Molekularformel |
C21H24N2O6S2 |
Molekulargewicht |
464.6 g/mol |
IUPAC-Name |
[2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 4-acetamidobenzenesulfonate |
InChI |
InChI=1S/C21H24N2O6S2/c1-3-28-20-14-16(21(30)23-10-12-27-13-11-23)4-9-19(20)29-31(25,26)18-7-5-17(6-8-18)22-15(2)24/h4-9,14H,3,10-13H2,1-2H3,(H,22,24) |
InChI-Schlüssel |
KYEAAILAIPUQBY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C(=S)N2CCOCC2)OS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C(=S)N2CCOCC2)OS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



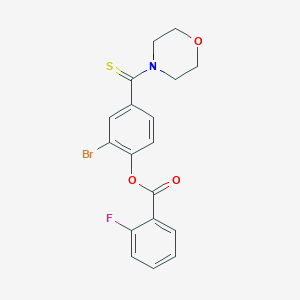
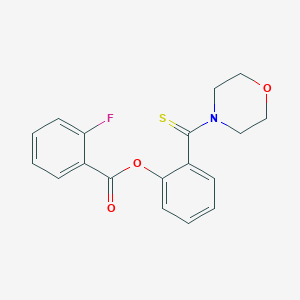

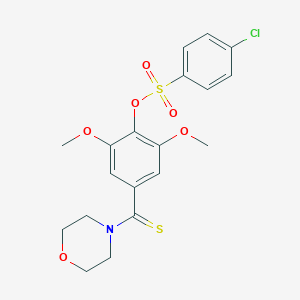
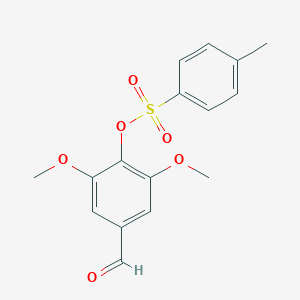
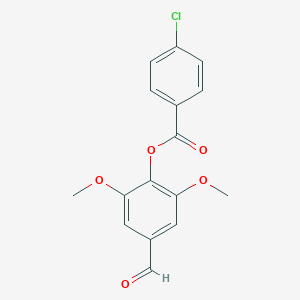
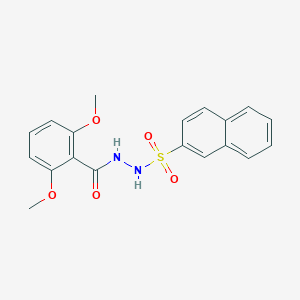
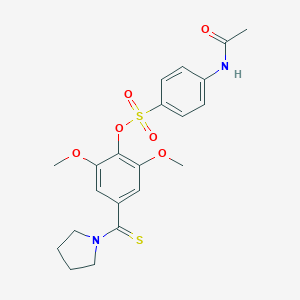
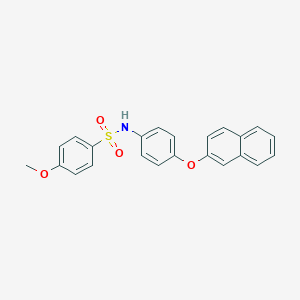
![4-[2,5-dimethyl-3-(morpholin-4-ylcarbonothioyl)-1H-pyrrol-1-yl]phenyl 4-methoxybenzenesulfonate](/img/structure/B306298.png)

